molecular formula C18H21O5P B14267920 Dibenzyl 3-oxobutan-2-yl phosphate CAS No. 131444-73-0

Dibenzyl 3-oxobutan-2-yl phosphate

Cat. No.: B14267920
CAS No.: 131444-73-0
M. Wt: 348.3 g/mol
InChI Key: YMNGNTMAOPQPRG-UHFFFAOYSA-N
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Description

Dibenzyl 3-oxobutan-2-yl phosphate is a phosphate ester derivative characterized by a 3-oxobutan-2-yl backbone substituted with two benzyl groups. This compound is primarily utilized in organic synthesis as a reactive intermediate or protecting group, particularly in the preparation of prodrugs and bioactive molecules. Its synthesis often involves esterification of phenolic hydroxyl groups with dibenzyl phosphite under basic conditions, followed by deprotection via hydrogenolysis . The benzyl groups enhance solubility in organic solvents and stabilize the phosphate moiety during reactions, making it a versatile reagent in medicinal chemistry and materials science.

Properties

CAS No.

131444-73-0

Molecular Formula

C18H21O5P

Molecular Weight

348.3 g/mol

IUPAC Name

dibenzyl 3-oxobutan-2-yl phosphate

InChI

InChI=1S/C18H21O5P/c1-15(19)16(2)23-24(20,21-13-17-9-5-3-6-10-17)22-14-18-11-7-4-8-12-18/h3-12,16H,13-14H2,1-2H3

InChI Key

YMNGNTMAOPQPRG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)OP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 3-oxobutan-2-yl phosphate typically involves the reaction of dibenzyl phosphate with a suitable 3-oxobutan-2-yl precursor under controlled conditions. One common method involves the use of dibenzyl phosphate and 3-oxobutan-2-one in the presence of a catalyst such as 1,3-dicyclohexylcarbodiimide (DCC) in an organic solvent like isopropyl acetate . The reaction is carried out under an inert atmosphere, such as argon, and at low temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 3-oxobutan-2-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dibenzyl 3-hydroxybutan-2-yl phosphate.

    Substitution: Nucleophilic substitution reactions can replace the dibenzyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Higher oxidation state phosphates.

    Reduction: Dibenzyl 3-hydroxybutan-2-yl phosphate.

    Substitution: Various substituted phosphates depending on the nucleophile used.

Scientific Research Applications

Dibenzyl 3-oxobutan-2-yl phosphate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving phosphate metabolism and enzyme interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dibenzyl 3-oxobutan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, while the oxobutan-2-yl group can undergo various chemical transformations. These interactions can modulate biological pathways and processes, making the compound useful in biochemical research.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphate Esters

Structural Analogues and Functional Differences

Key structural analogues of dibenzyl 3-oxobutan-2-yl phosphate include:

Compound Name Key Structural Features Applications
Dibenzyl phosphate Two benzyl groups attached to phosphate Catalyst in C–H arylation; nucleophile in alkylation reactions
Dihexadecyl phosphate Two C16 alkyl chains Hydrophobic ion pairing for drug delivery; lower precipitation efficiency
Potassium cetyl phosphate Single C16 chain with potassium counterion Limited complexation efficiency (<53%) in hydrophobic ion pairing
Dibenzyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl phosphate Cyclic ketal-protected backbone Intermediate in lipid synthesis; improved stereochemical control

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Dibenzyl derivatives (e.g., this compound) exhibit superior reactivity in aromatic systems due to π–π interactions, whereas aliphatic derivatives like dihexadecyl phosphate rely on hydrophobic effects .
Reactivity and Catalytic Performance
  • Acid-Catalyzed Reactions : Dibenzyl phosphate derivatives show higher nucleophilicity and acid strength compared to diethyl or dihexadecyl analogues. For example, in acetylcholinesterase (AChE) reactivation studies, dibenzyl phosphate achieved 83% conversion with 2.7 equivalents, whereas diethyl phosphate required 3.9 equivalents for similar results .
  • Synthetic Efficiency : The use of high-purity dibenzyl phosphate in cobalt-catalyzed epoxide ring-opening reactions increased yields to 84%, outperforming methods using stoichiometric Lewis acids .

Key Research Findings

Precipitation Efficiency in Hydrophobic Ion Pairing
Phosphate Ester Precipitation Efficiency (%) Key Interaction Mechanism
Dibenzyl phosphate ≥99 π–π stacking
Dihexadecyl phosphate ≥99 Hydrophobic aggregation
Potassium cetyl phosphate <53 Weak van der Waals forces

Implication : Dibenzyl derivatives are optimal for drug delivery systems requiring stable hydrophobic complexes.

Catalytic Performance in AChE Reactivation
Nucleophile Equivalents Required Conversion (%)
Dibenzyl phosphoric acid 2.7 83
Diethyl phosphoric acid 3.9 <83

Mechanistic Insight : The aromatic benzyl groups enhance nucleophilicity and acid strength, accelerating alkylation reactions .

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